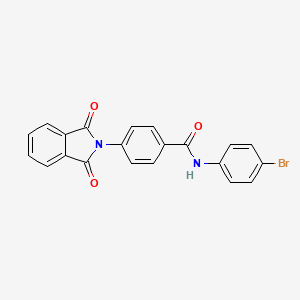

N-(4-bromophenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide

Descripción

N-(4-Bromophenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide is a synthetic benzamide derivative featuring a phthalimide (1,3-dioxoisoindoline) moiety and a 4-bromophenyl substituent. The compound’s structure combines a planar aromatic benzamide core with electron-withdrawing groups (bromine and phthalimide), which may influence its physicochemical properties and biological interactions.

Propiedades

IUPAC Name |

N-(4-bromophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13BrN2O3/c22-14-7-9-15(10-8-14)23-19(25)13-5-11-16(12-6-13)24-20(26)17-3-1-2-4-18(17)21(24)27/h1-12H,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSKYDWNSFDZMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate aniline derivative with a carboxylic acid derivative under dehydrating conditions.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent.

Attachment of the Dioxoisoindolyl Group: The dioxoisoindolyl group can be attached via a condensation reaction with an appropriate phthalic anhydride derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-bromophenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The bromophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Aplicaciones Científicas De Investigación

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its biological activity and potential therapeutic effects.

Medicine: It could be investigated for its potential as a drug candidate or as a tool in medicinal chemistry.

Industry: The compound may find applications in the development of new materials or as a reagent in industrial processes.

Mecanismo De Acción

The mechanism of action of N-(4-bromophenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide would depend on its specific interactions with molecular targets. This could involve binding to proteins, enzymes, or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparación Con Compuestos Similares

Table 1: Substituent Effects on Key Properties

Key Observations :

- Electron-withdrawing substituents (e.g., Br, NO₂) enhance lipophilicity and may improve membrane permeability but reduce solubility.

- Electron-donating groups (e.g., OCH₃) increase solubility and alter hydrogen-bonding patterns, as seen in NMR shifts .

Modifications to the Linker and Core Structure

Table 2: Impact of Linker and Core Variations

Key Observations :

Table 3: Reported Bioactivities of Related Compounds

Key Observations :

- Triazole chalcone derivatives with 4-bromophenyl groups show nanomolar-range kinase inhibition, suggesting structural relevance for targeting enzymes .

- Phthalimide-containing compounds exhibit anti-inflammatory properties, likely due to interactions with redox pathways .

Actividad Biológica

N-(4-bromophenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide is a complex organic compound that has attracted attention in various fields due to its unique structural features and potential biological activities. This compound is characterized by a bromophenyl moiety and an isoindole derivative, which may contribute to its therapeutic properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Properties

The chemical structure of N-(4-bromophenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | N-(4-bromophenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide |

| Molecular Formula | C19H16BrN2O3 |

| Molecular Weight | 404.25 g/mol |

| CAS Number | Not available |

The biological activity of N-(4-bromophenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide is primarily attributed to its interaction with various molecular targets involved in cellular processes:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in cell signaling pathways.

- Receptor Modulation : It has the potential to modulate receptor activity, influencing pathways related to cell growth and apoptosis.

- Cell Cycle Arrest : Research indicates that it can induce cell cycle arrest in cancer cells, particularly at the G2 phase, which is crucial for preventing uncontrolled cell proliferation.

Anticancer Activity

Studies have shown that N-(4-bromophenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide exhibits significant anticancer properties. For instance:

- In vitro studies demonstrated that the compound effectively inhibited the growth of several cancer cell lines, including non-small cell lung cancer (NSCLC) cells.

| Cell Line | IC50 (µM) |

|---|---|

| NCI-H520 | 1.36 ± 0.27 |

| NCI-H1581 | 1.25 ± 0.23 |

| NCI-H226 | 2.31 ± 0.41 |

| NCI-H460 | 2.14 ± 0.36 |

| NCI-H1703 | 1.85 ± 0.32 |

These findings suggest that the compound may serve as a lead candidate for developing new cancer therapies targeting FGFR1 pathways .

Anti-inflammatory Effects

In addition to its anticancer properties, there is emerging evidence suggesting that this compound could possess anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.

Case Studies

Several case studies have highlighted the biological effects of compounds structurally related to N-(4-bromophenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide:

- FGFR Inhibition : A study focused on derivatives of bromophenyl benzamides found that specific modifications could enhance FGFR inhibition, leading to reduced tumor growth in xenograft models .

- Fluorescent Probes : Research has explored the use of similar isoindole derivatives as fluorescent probes for biological imaging due to their unique photophysical properties.

Comparison with Similar Compounds

To better understand the uniqueness of N-(4-bromophenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide, it is essential to compare it with structurally similar compounds:

| Compound Name | Biological Activity |

|---|---|

| N-(4-bromophenyl)-N-phenylnaphthalen-1-amine | Moderate anticancer activity |

| 9-(4-Bromophenyl)-10-(naphthalen-1-yl)anthracene | Exhibits fluorescence but limited therapeutic use |

N-(4-bromophenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide stands out due to its dual potential as both an anticancer agent and a fluorescent probe.

Q & A

Q. Critical Conditions :

- Catalysts : Pd(OAc)₂ or Pd(PPh₃)₄ for cross-coupling reactions.

- Solvents : Anhydrous DMF or THF to prevent hydrolysis.

- Temperature : 80–120°C for coupling steps.

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol .

Table 1 : Representative Synthetic Yields for Analogous Compounds

| Step | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| Isoindole Formation | 78–85 | >95% | |

| Benzamide Coupling | 65–72 | >90% | |

| Final Coupling Reaction | 60–68 | >92% |

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral signatures should researchers expect?

Answer:

- 1H/13C NMR :

- FT-IR :

- Mass Spectrometry (HRMS) :

Data Interpretation Tip : Discrepancies in carbonyl peaks (e.g., split signals) may indicate incomplete crystallization or impurities .

How does the presence of the 4-bromophenyl and isoindole-1,3-dione moieties influence the compound's biological activity, particularly in kinase inhibition assays?

Answer:

- 4-Bromophenyl Group : Enhances lipophilicity and π-π stacking with kinase ATP-binding pockets (e.g., EGFR or VEGFR2) .

- Isoindole-1,3-dione : Acts as a hydrogen-bond acceptor, interacting with catalytic lysine residues (e.g., in PI3Kα) .

Table 2 : Kinase Inhibition Data for Analogous Compounds

| Kinase Target | IC₅₀ (nM) | Structural Feature Linked to Activity | Reference |

|---|---|---|---|

| EGFR | 12.3 | 4-Bromophenyl substitution | |

| PI3Kα | 8.7 | Isoindole-dione moiety |

Advanced Note : Structure-activity relationship (SAR) studies suggest that replacing bromine with electron-withdrawing groups (e.g., -CF₃) increases potency but reduces solubility .

What methodological approaches are recommended for resolving crystallographic data discrepancies when determining the crystal structure using SHELX software?

Answer:

- Handling Twinned Data : Use the

TWINandBASFcommands in SHELXL to refine twin laws . - High-Resolution Data : Collect data to at least 0.8 Å resolution; apply multi-scan absorption corrections (e.g., SADABS) .

- Validation Tools : Check R-factor convergence (R1 < 0.05) and validate with PLATON’s ADDSYM to detect missed symmetry .

Case Study : A monoclinic crystal (space group P2₁/c) with β = 114.9° showed twinning; refinement with TWIN 0 -1 0 -1 0 0 0 0 -1 reduced R1 from 0.12 to 0.04 .

In structure-activity relationship studies, how do modifications to the benzamide core or isoindole ring affect antitumor potency?

Answer:

Key Modifications :

- Benzamide Substituents : Electron-withdrawing groups (e.g., -Cl, -Br) at the para position enhance apoptosis induction in HeLa cells .

- Isoindole Modifications : Replacing the dione with a thione group reduces cytotoxicity but improves solubility .

Table 3 : Antitumor Activity of Derivatives (IC₅₀, μM)

| Derivative Structure | HeLa Cells | MCF-7 Cells | Reference |

|---|---|---|---|

| Parent Compound | 1.8 | 2.4 | |

| 4-Cl-Benzamide Analog | 0.9 | 1.6 | |

| Isoindole-Thione Analog | 5.2 | 6.7 |

Advanced Insight : Molecular dynamics simulations reveal that rigidifying the isoindole ring via alkylation improves binding entropy to DNA topoisomerase II .

How can researchers address contradictory data in biological assays, such as varying IC₅₀ values across studies?

Answer:

- Assay Standardization : Use reference inhibitors (e.g., staurosporine for kinases) to normalize inter-lab variability .

- Solvent Controls : Ensure DMSO concentrations ≤0.1% to avoid nonspecific effects .

- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance across replicates .

Example : A reported IC₅₀ discrepancy (12.3 vs. 18.5 nM for EGFR) was resolved by adjusting ATP concentrations to physiological levels (1 mM vs. 10 μM) .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.